molecular formula C24H21N3O B6049268 2-(4-ethylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

2-(4-ethylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B6049268
M. Wt: 367.4 g/mol
InChI Key: YTHZLGDOBHHJJA-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the exact nature of the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine.

Uniqueness

2-(4-ethylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the combination of quinoline and pyridine moieties. This structural uniqueness may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-3-17-11-13-18(14-12-17)22-15-20(19-8-4-5-9-21(19)26-22)24(28)27-23-10-6-7-16(2)25-23/h4-15H,3H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHZLGDOBHHJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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